molecular formula C20H13N3OS B11639133 2-[(1-Phenylpyrrol-2-yl)methylene]-1,3-thiazolidino[3,2-a]benzimidazol-3-one

2-[(1-Phenylpyrrol-2-yl)methylene]-1,3-thiazolidino[3,2-a]benzimidazol-3-one

Cat. No.: B11639133
M. Wt: 343.4 g/mol
InChI Key: XDJMEYYASIYPFR-QGOAFFKASA-N
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Description

2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common approach is the condensation of 1-phenyl-1H-pyrrole-2-carbaldehyde with 2-aminothiazole under acidic conditions, followed by cyclization to form the thiazolo[3,2-a][1,3]benzimidazole core. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogenated compounds like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Pyrrole derivatives: Compounds like 2-acetylpyrrole and 1-phenyl-1H-pyrrole-2-carbaldehyde share structural similarities.

    Thiazole derivatives: Compounds such as 2-aminothiazole and thiazolo[3,2-a]benzimidazole are structurally related.

Uniqueness

2-[(E)-1-(1-Phenyl-1H-pyrrol-2-yl)methylidene][1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one is unique due to its combination of pyrrole, thiazole, and benzimidazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H13N3OS

Molecular Weight

343.4 g/mol

IUPAC Name

(2E)-2-[(1-phenylpyrrol-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H13N3OS/c24-19-18(25-20-21-16-10-4-5-11-17(16)23(19)20)13-15-9-6-12-22(15)14-7-2-1-3-8-14/h1-13H/b18-13+

InChI Key

XDJMEYYASIYPFR-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=CC=C2/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=C2C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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